molecular formula C9H12ClN3 B2492359 1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride CAS No. 1172808-44-4

1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride

Cat. No.: B2492359
CAS No.: 1172808-44-4
M. Wt: 197.67
InChI Key: GUJIWPSHUHZTGI-UHFFFAOYSA-N
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Description

1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride is a chemical compound with the molecular formula C9H11N3·HCl It is a derivative of pyrrolopyrazine, a class of heterocyclic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.

    Pathways: It may modulate signaling pathways that regulate cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile: The non-hydrochloride form of the compound.

    Other Pyrrolopyrazine Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterpart.

Properties

IUPAC Name

1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c1-7-9-3-2-8(6-10)12(9)5-4-11-7;/h2-3,7,11H,4-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJIWPSHUHZTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=C(N2CCN1)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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